[2-(4-Methylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
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Overview
Description
2-(4-methylphenyl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with chlorine atoms at positions 3 and 6, and an ester functional group at position 2. The compound also contains a 4-methylphenyl group attached to the ester moiety. Pyridine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate can be achieved through several synthetic routes. One common method involves the esterification of 3,6-dichloropyridine-2-carboxylic acid with 2-(4-methylphenyl)-2-oxoethanol. The reaction is typically carried out in the presence of a dehydrating agent, such as thionyl chloride or dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond.
Another approach involves the nucleophilic substitution of 3,6-dichloropyridine-2-carboxylic acid chloride with 2-(4-methylphenyl)-2-oxoethanol. This reaction is usually performed in an inert solvent, such as dichloromethane or tetrahydrofuran (THF), under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
In an industrial setting, the production of 2-(4-methylphenyl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the pyridine ring.
Scientific Research Applications
2-(4-methylphenyl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions or receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways and molecular interactions depend on the context of its application, such as its use as a drug or biochemical probe.
Comparison with Similar Compounds
Similar Compounds
4-amino-2,6-dichloropyridine: A related pyridine derivative with amino and chlorine substituents.
2,4-dichloro-6-phenylpyrimidine: A pyrimidine analog with similar chlorine substitution patterns.
2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine: Another pyrimidine derivative with distinct substituents.
Uniqueness
2-(4-methylphenyl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate is unique due to its specific combination of functional groups and substitution patterns. The presence of the 4-methylphenyl group and the ester moiety distinguishes it from other pyridine and pyrimidine derivatives, providing unique chemical and biological properties.
Properties
CAS No. |
749221-43-0 |
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Molecular Formula |
C15H11Cl2NO3 |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
InChI |
InChI=1S/C15H11Cl2NO3/c1-9-2-4-10(5-3-9)12(19)8-21-15(20)14-11(16)6-7-13(17)18-14/h2-7H,8H2,1H3 |
InChI Key |
DPLVXRKBHXDZKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl |
solubility |
48.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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